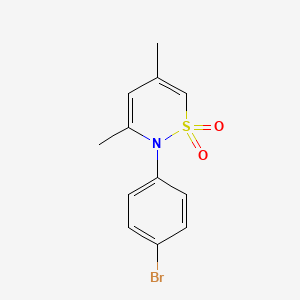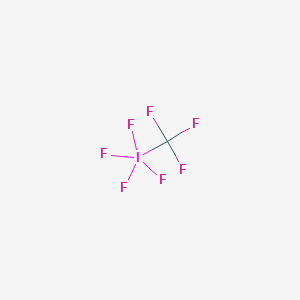
Tetrafluoro(trifluoromethyl)iodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrafluoro(trifluoromethyl)iodine is a hypervalent iodine compound that has gained significant attention in the field of organic chemistry. This compound is known for its ability to introduce trifluoromethyl groups into various organic molecules, which can significantly alter their chemical and physical properties. The incorporation of fluorine atoms into organic compounds can enhance their metabolic stability, lipophilicity, and overall bioactivity, making this compound a valuable reagent in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrafluoro(trifluoromethyl)iodine can be synthesized through various methods, including the reaction of iodine with trifluoromethylating agents. One common approach involves the use of Selectfluor, a commercially available fluorinating reagent, which reacts with iodine(III) precursors to form iodine(V) fluorides . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of Selectfluor and other fluorinating agents allows for efficient and scalable production of this compound, which is essential for its application in various fields.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrafluoro(trifluoromethyl)iodine undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions: Common reagents used in reactions with this compound include Selectfluor, trifluoromethyl hypofluorite, and bromine trifluoride . These reactions typically occur under mild conditions, making them suitable for a wide range of substrates.
Major Products: The major products formed from reactions involving this compound are trifluoromethylated organic compounds. These products are valuable in various applications, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Tetrafluoro(trifluoromethyl)iodine has numerous scientific research applications, including:
Wirkmechanismus
The mechanism by which tetrafluoro(trifluoromethyl)iodine exerts its effects involves the transfer of a trifluoromethyl group to an organic substrate. . The molecular targets and pathways involved in this process depend on the specific substrate and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Difluoroiodotoluene: Another hypervalent iodine compound used for fluorination reactions.
Fluoroiodane: A reagent used for electrophilic fluorination.
Trifluoromethyl hypofluorite: A strong fluorinating agent.
Uniqueness: Tetrafluoro(trifluoromethyl)iodine is unique due to its ability to introduce trifluoromethyl groups under mild conditions, making it a versatile and valuable reagent in various fields. Its stability and ease of handling further enhance its applicability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
38091-67-7 |
|---|---|
Molekularformel |
CF7I |
Molekulargewicht |
271.904 g/mol |
IUPAC-Name |
tetrafluoro(trifluoromethyl)-λ5-iodane |
InChI |
InChI=1S/CF7I/c2-1(3,4)9(5,6,7)8 |
InChI-Schlüssel |
FGRHHOLHOUUXSR-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)I(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


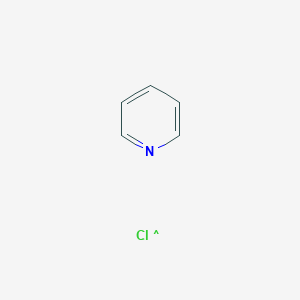
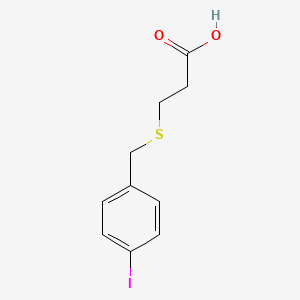
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
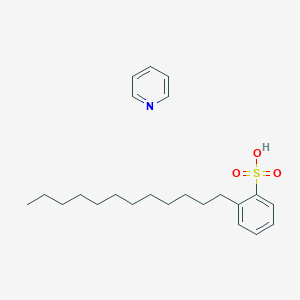

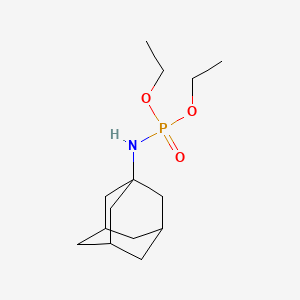
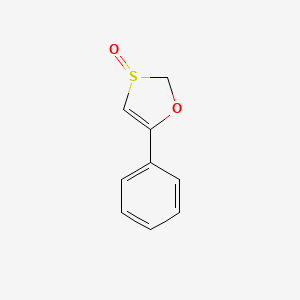
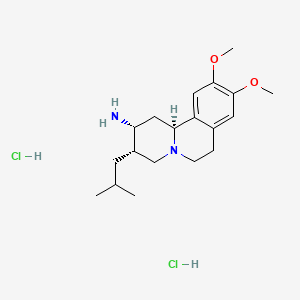
![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)
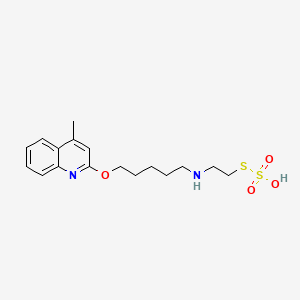
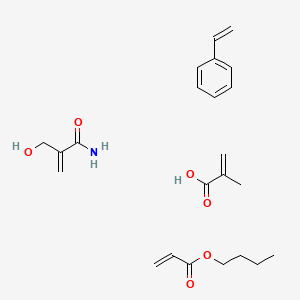
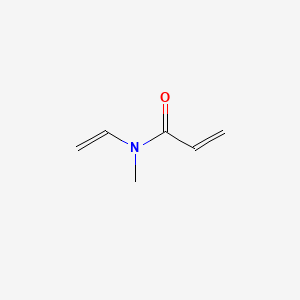
![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
